![molecular formula C28H26O2Sn B14584593 Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane CAS No. 61057-38-3](/img/structure/B14584593.png)
Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to a triphenyl group and an ester group derived from 2,4,6-trimethylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,4,6-trimethylbenzoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually include moderate temperatures and the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various ester derivatives.
Applications De Recherche Scientifique
Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research into the potential medicinal properties of organotin compounds includes their use as antifungal and anticancer agents.
Industry: It can be used in the production of polymers and as a stabilizer in PVC.
Mécanisme D'action
The mechanism by which triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites in biological molecules, potentially disrupting normal cellular functions. The ester group may also participate in hydrolysis reactions, releasing 2,4,6-trimethylbenzoic acid, which can further interact with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyltin hydroxide
- Triphenyltin chloride
- Triphenyltin acetate
Uniqueness
Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane is unique due to the presence of the 2,4,6-trimethylbenzoyl ester group, which imparts distinct chemical properties compared to other triphenyltin compounds
Propriétés
Numéro CAS |
61057-38-3 |
|---|---|
Formule moléculaire |
C28H26O2Sn |
Poids moléculaire |
513.2 g/mol |
Nom IUPAC |
triphenylstannyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C10H12O2.3C6H5.Sn/c1-6-4-7(2)9(10(11)12)8(3)5-6;3*1-2-4-6-5-3-1;/h4-5H,1-3H3,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
WCVZAZIXQGWUCG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




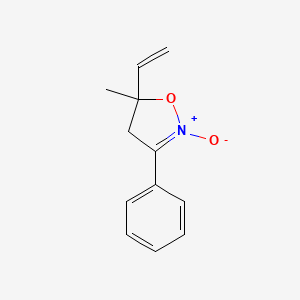
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

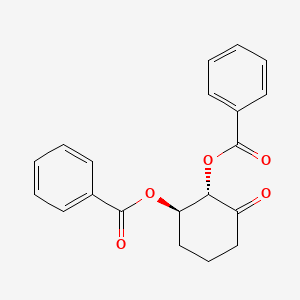
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
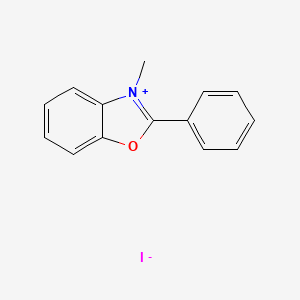
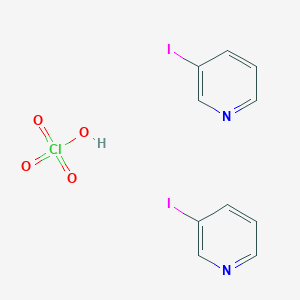
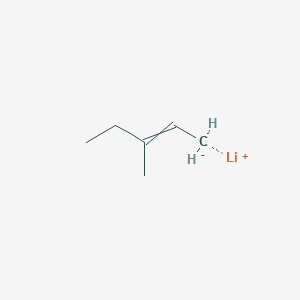
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

